Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate
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Overview
Description
Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with piperazine and carbon disulfide in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then subjected to multiple purification steps, including crystallization and drying, to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate involves its interaction with biological targets such as enzymes and proteins. The thiadiazole ring can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The compound can also interact with DNA and other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of a thiadiazole ring and a piperazinecarbodithioate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
69389-05-5 |
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Molecular Formula |
C8H11N4NaS3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
sodium;4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbodithioate |
InChI |
InChI=1S/C8H12N4S3.Na/c1-6-9-7(15-10-6)11-2-4-12(5-3-11)8(13)14;/h2-5H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
JCLQYCSHSFILAG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C(=S)[S-].[Na+] |
Origin of Product |
United States |
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